molecular formula C20H15FN6O4 B2661824 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872590-57-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2661824
CAS No.: 872590-57-3
M. Wt: 422.376
InChI Key: XHLJUQPHGSQLMX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a high-purity synthetic compound of significant interest in early-stage chemical and pharmacological research. This complex molecule is characterized by a hybrid structure featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group, a common motif in bioactive molecules , linked to a multi-heterocyclic system comprising a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core. The presence of the 3-fluorophenyl substituent on the triazole ring further enhances its potential for interaction with biological targets . The specific mechanism of action for this compound is not fully elucidated and is a subject of ongoing research. Based on its structural features, which are analogous to known purine and pyrimidine analogs, it is hypothesized to potentially interact with a range of cellular targets, including various kinases and adenosine receptors. Its core structure suggests potential as a key intermediate or candidate for developing novel enzyme inhibitors or receptor modulators. This product is provided for research applications exclusively and is intended for use by qualified laboratory and research professionals. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O4/c21-13-2-1-3-14(7-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-4-5-15-16(6-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLJUQPHGSQLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article reviews its synthesis, mechanisms of action, and various biological activities supported by experimental data.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C20H21N5O4
Molecular Weight 395.41 g/mol
IUPAC Name This compound

Synthesis

The synthesis typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole derivatives and triazolo-pyrimidine intermediates. The final product is achieved through coupling reactions under specific conditions (e.g., using bases like potassium carbonate) and solvents like dimethylformamide at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. It may modulate their activity leading to alterations in cellular processes including:

  • Signal Transduction
  • Gene Expression
  • Metabolic Pathways

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests against various cancer cell lines have shown promising results:

Cell LineIC50 (μM)Reference
MCF-727.66
MDA-MB2314.93

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as caspase activation and cell cycle disruption .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives often exhibit activity against a range of pathogens due to their ability to interfere with microbial metabolic processes .

Study 1: Anticancer Efficacy

A study focused on a library of triazole derivatives where this compound was evaluated for its anticancer effects on breast cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 4.93 μM against MCF-7 cells, demonstrating its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

In silico docking studies were performed to elucidate the binding affinity of the compound to estrogen receptors (ER). This approach provided insights into its mechanism of action at the molecular level and supported experimental findings regarding its anticancer activity .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-acetamide have shown promising results against HCT-116 and HeLa cell lines with IC50 values below 100 μM . The mechanism of action often involves inducing apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy following treatment.

Antibacterial Activity

Compounds containing the benzodioxole moiety have been noted for their antibacterial properties. Studies have shown that benzotriazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The specific compound may also contribute to this activity due to its structural similarities with known antibacterial agents.

Medicinal Chemistry

The unique structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide positions it as a potential scaffold for developing new drugs targeting various diseases. Its ability to modulate biological pathways makes it an attractive candidate for further exploration in drug design.

Research Applications

This compound can be utilized in various research settings:

  • Pharmacological Studies : Investigating its effects on specific disease models.
  • Chemical Biology : Exploring its interactions with biological macromolecules.

Cytotoxicity Analysis

In one study involving triazole derivatives similar to the compound , researchers demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to analyze apoptotic markers and confirmed that certain modifications to the triazole structure enhanced its anticancer activity .

Antimicrobial Testing

Another study focused on the antibacterial properties of benzotriazole derivatives showed that modifications at specific positions significantly increased their effectiveness against resistant bacterial strains. This highlights the importance of structural variations in enhancing biological activity .

Comparison with Similar Compounds

Structural Analog: 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

  • Core Structure : Pyrazolo[4,3-d]pyrimidin (vs. triazolo[4,5-d]pyrimidin in the target compound).
  • Substituents :
    • 3-Methoxybenzyl at position 6 (vs. benzo[1,3]dioxole in the target compound).
    • Sulfanyl linker (vs. acetamide bridge).
  • The sulfanyl group may confer different pharmacokinetic properties compared to the acetamide .

Structural Analog: Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Core Structure : Triazolo[1,5-a]pyrimidin (vs. triazolo[4,5-d]pyrimidin).
  • Substituents :
    • 2,6-Difluorophenyl (vs. 3-fluorophenyl).
    • Sulfonamide group (vs. acetamide).
  • Reported Activity : Herbicidal action via acetolactate synthase inhibition.
  • Key Differences :
    • Fluorine substitution at positions 2 and 6 (vs. 3) may alter steric and electronic interactions.
    • Sulfonamide linkage is more acidic than acetamide, affecting solubility and target binding .

Structural Analog: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide

  • Core Structure : Pyrimido[4,5-d]pyrimidin fused with a benzodiazepine (vs. triazolo-pyrimidin).
  • Substituents :
    • Benzyl and pyridinyl groups (vs. fluorophenyl and benzo[1,3]dioxole).

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Pyrazolo[4,3-d]pyrimidin Analog Flumetsulam
Molecular Weight ~480 g/mol (estimated) ~520 g/mol 401.3 g/mol
LogP (Lipophilicity) ~2.5 (predicted) ~3.0 (sulfanyl group increases LogP) 1.8 (sulfonamide reduces LogP)
Key Functional Groups Acetamide, benzo[1,3]dioxole Sulfanyl, methoxybenzyl Sulfonamide, difluorophenyl
Metabolic Stability High (due to methylenedioxy) Moderate (methoxybenzyl) Low (sulfonamide prone to hydrolysis)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the triazolopyrimidine core in this compound?

  • Methodology: The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, refluxing intermediates (e.g., substituted pyrimidines) with ethyl acetoacetate in ethanol under controlled pH conditions can yield the core structure. Characterization via 1^1H NMR and X-ray crystallography is critical to confirm regioselectivity and purity .
  • Key Parameters: Reaction time (3–18 hours), solvent choice (ethanol or DMF), and stoichiometric ratios of reactants (equimolar or excess) significantly influence yield and byproduct formation .

Q. What analytical techniques are essential for characterizing the acetamide and benzo[d][1,3]dioxole moieties?

  • Methodology: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 13^{13}C NMR to resolve overlapping signals from the benzo[d][1,3]dioxole group. For stereochemical analysis, 2D NMR (e.g., NOESY) can clarify spatial arrangements, while IR spectroscopy identifies carbonyl stretches (e.g., acetamide C=O at ~1680 cm1^{-1}) .
  • Validation: Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodology: Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by triazolopyrimidine derivatives (e.g., kinase or protease inhibition assays). Use dose-response curves (IC50_{50}/EC50_{50}) and positive controls (e.g., staurosporine for kinases) to establish baseline activity .
  • Data Interpretation: Compare results with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify structure-activity relationships (SARs) .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of triazolo-pyrimidine ring formation?

  • Methodology: Employ quantum chemical calculations (e.g., transition state modeling via Gaussian) to map reaction pathways. For instance, compare activation energies for alternative cyclization routes (e.g., [1,2,3]triazolo vs. [1,2,4]triazolo isomers). Pair computational results with experimental validation using kinetic isotope effects (KIEs) or isotopic labeling .
  • Tool Integration: Use COMSOL Multiphysics to simulate solvent effects and optimize reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC50_{50} values across assays)?

  • Methodology: Conduct meta-analysis of assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) to identify confounding variables. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Apply multivariate statistical tools (e.g., PCA) to distinguish assay-specific artifacts from true biological effects .
  • Case Study: If conflicting results arise in antioxidant assays (e.g., DPPH vs. ABTS), investigate redox potential mismatches or interference from the benzo[d][1,3]dioxole group’s electron-donating effects .

Q. What strategies enable functionalization of the fluorophenyl group for SAR exploration?

  • Methodology: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the fluorophenyl ring. Optimize catalyst systems (e.g., Pd(PPh3_3)4_4/SPhos) and base (K2_2CO3_3) in toluene/water mixtures. Monitor regioselectivity via 19^{19}F NMR to track para/meta substitution patterns .
  • Challenges: Address steric hindrance from the triazolopyrimidine core by testing bulky ligands (e.g., XPhos) or microwave-assisted synthesis for faster kinetics .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability?

  • Methodology: Perform microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS quantification. Identify major metabolites via fragmentation patterns and compare with in silico predictions (e.g., CYP450 docking simulations using AutoDock Vina). For hydrolytic stability, incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
  • Data Integration: Correlate metabolic pathways with electronic properties (e.g., Hammett constants of substituents) to guide structural modifications .

Tables for Key Data Synthesis

Table 1. Representative Yields for Triazolopyrimidine Core Synthesis

Reaction ConditionsSolventTime (h)Yield (%)Reference
Ethyl acetoacetate refluxEthanol386
Acid chloride couplingChloroform1872

Table 2. Computational vs. Experimental Regioselectivity in Cyclization

Computational PredictionExperimental OutcomeΔG (kcal/mol)Reference
[1,2,3]triazolo favored[1,2,3]triazolo-12.3
[1,2,4]triazolo favored[1,2,3]triazolo-9.8

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